molecular formula C8H6BrClO3 B1322587 2-(4-Bromo-3-chlorophenoxy)acetic acid CAS No. 90004-81-2

2-(4-Bromo-3-chlorophenoxy)acetic acid

Cat. No. B1322587
CAS RN: 90004-81-2
M. Wt: 265.49 g/mol
InChI Key: HAUHNCHOZRUXRI-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-chlorophenoxy)acetic acid is a compound related to the family of phenoxy acetic acids, which are known for their use in herbicides. While the provided papers do not directly discuss 2-(4-Bromo-3-chlorophenoxy)acetic acid, they do provide insights into similar compounds such as 2,4-dichlorophenoxy acetic acid (2,4-D) and 2,4,5-trichlorophenoxy acetic acid, which share structural similarities and may have comparable properties and synthesis methods .

Synthesis Analysis

The synthesis of related compounds like 2,4-D and 2,4,5-trichlorophenoxy acetic acid typically involves the reaction of chlorinated phenols with chloroacetic acid. Although the exact synthesis of 2-(4-Bromo-3-chlorophenoxy)acetic acid is not detailed in the provided papers, it can be inferred that a similar approach could be used, substituting the appropriate brominated and chlorinated phenol as a starting material .

Molecular Structure Analysis

Vibrational spectroscopic studies, such as FT-IR and FT-Raman, have been used to investigate the molecular structure of compounds like (2,4,5-Trichlorophenoxy) Acetic acid. These studies provide information on the fundamental frequencies and the impact of substituents on the phenyl structure. Computational methods, including HF and DFT, can be used to predict the molecular structure and properties of 2-(4-Bromo-3-chlorophenoxy)acetic acid by analogy .

Chemical Reactions Analysis

The chemical behavior of phenoxy acetic acids in the environment and during analytical procedures has been studied. For instance, 2,4-D has been analyzed using gas chromatography and mass spectrometry, which could also be applicable to 2-(4-Bromo-3-chlorophenoxy)acetic acid. These compounds can undergo reactions such as hydrolysis, esterification, and nitration, which are relevant for their detection and quantification .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenoxy acetic acids can be determined through various analytical techniques. For example, spectrophotometric methods have been developed for 2,4-D, which could be adapted for 2-(4-Bromo-3-chlorophenoxy)acetic acid. These methods can help determine properties such as solubility, absorption wavelengths, and reactivity towards specific reagents . Additionally, the presence of chlorinated dibenzo-p-dioxins and dibenzofurans as contaminants in older formulations of related compounds suggests that 2-(4-Bromo-3-chlorophenoxy)acetic acid may also need to be analyzed for such impurities .

Relevant Case Studies

The papers provided do not include case studies specific to 2-(4-Bromo-3-chlorophenoxy)acetic acid. However, they do contain case studies on the detection of 2,4-D in environmental samples, which could be relevant. For example, a method involving differential pulse polarography was applied to soil samples, demonstrating the potential environmental impact and the need for sensitive detection methods for these types of compounds .

Scientific Research Applications

Chlorophenoxy Herbicides Usage and Carcinogenic Potential

Chlorophenoxy compounds, including 2,4-dichlorophenoxyacetic acid (2,4-D), are widely used herbicides in the United States. Epidemiological studies suggest a potential association between exposure to these herbicides and an increased risk of lymphohematopoietic cancers such as non-Hodgkin's lymphoma (NHL), Hodgkin's disease (HD), leukemia, and soft-tissue sarcoma (STS). However, toxicological studies in rodents do not support a carcinogenic property. The collective evidence does not endorse a genotoxic mode of action, and environmental exposures appear insufficient to establish a causal relationship. Nevertheless, the interaction between genetic polymorphisms known to elevate NHL risk and chlorophenoxy compound exposure, particularly in occupational settings, is largely unexplored von Stackelberg (2013).

Agricultural Applications and Concerns

Herbicide Utilization in Agriculture and Forestry 2,4,5-Trichlorophenoxy acetic acid (2,4,5-T) is employed as a systemic herbicide in forestry and agriculture, mainly for undergrowth eradication. Its adsorption behavior on surfaces like poly-o-toluidine Zr(IV) phosphate was scrutinized, revealing its effectiveness in adsorption from aqueous solutions. This property was leveraged to fabricate a pesticide-sensitive membrane electrode, enhancing sensitivity towards 2,4,5-T Khan & Akhtar (2011).

Herbicide Formulations and Their Efficacy Research on a new 2,4-dichlorophenoxy-acetic acid (2,4-D) formulation revealed its benefits compared to traditional ester or amine forms. This study encompassed herbicide efficacy, surfactant properties, and fertilizer compatibility, highlighting the superiority of the acid form of 2,4-D Volgas, Mack, & Roberts (2005).

Adsorption and Degradation of Herbicides Investigations into the sorption behavior of 2,4-dichlorophenoxy acetic acid (2,4-D) under oxic and anoxic conditions on untreated and treated soils revealed a preference for sorption under oxic conditions, especially on soils rich in iron content. The process suggested a potential for bioremediation of 2,4-D-contaminated sites by stimulating Fe III reduction Ololade et al. (2015).

Toxicological Studies and Potential Applications

Toxicity in Human Dental Pulp Stem Cells A study on human dental pulp stem cells (hDPSCs) exposed to 2,4-D revealed hormetic responses in viability and growth rates. The findings indicated G0/G1 cell cycle arrest, increased ROS levels, and apoptosis induction at higher concentrations, suggesting potential toxicological effects and a need for careful handling and application of 2,4-D Mahmoudinia et al. (2019).

Environmental Persistence and Remediation Strategies 2,4-Dichlorophenoxyacetic acid's environmental persistence and the challenges it poses in water contamination have prompted the development of various remediation methods. Despite numerous efforts, achieving complete removal from contaminated sites remains a significant challenge, underscoring the need for more efficient strategies EvyAliceAbigail et al. (2017).

Safety And Hazards

This compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(4-bromo-3-chlorophenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO3/c9-6-2-1-5(3-7(6)10)13-4-8(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAUHNCHOZRUXRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(=O)O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50627165
Record name (4-Bromo-3-chlorophenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetic acid, (4-bromo-3-chlorophenoxy)-

CAS RN

90004-81-2
Record name 2-(4-Bromo-3-chlorophenoxy)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90004-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Bromo-3-chlorophenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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